

Profiling the Selectivity of a Novel Pan-KRAS Inhibitor: A Comparative Guide

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Compound of Interest		
Compound Name:	KRAS mutant protein inhibitor 1	
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This guide provides a detailed comparative analysis of a novel, investigational pan-KRAS inhibitor, INV-101. The performance of INV-101 is objectively compared with other KRAS-targeted therapies, supported by experimental data from preclinical studies. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the selectivity and potential of this next-generation inhibitor.

Introduction to INV-101: A Novel Pan-KRAS Inhibitor

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] For decades, KRAS was considered "undruggable" due to the smooth surface of the protein, which lacks deep pockets for small molecules to bind.[3] The development of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib and adagrasib, marked a significant breakthrough.[1][2] However, these therapies are limited to a specific mutation, which accounts for only a fraction of KRAS-driven cancers.[4]

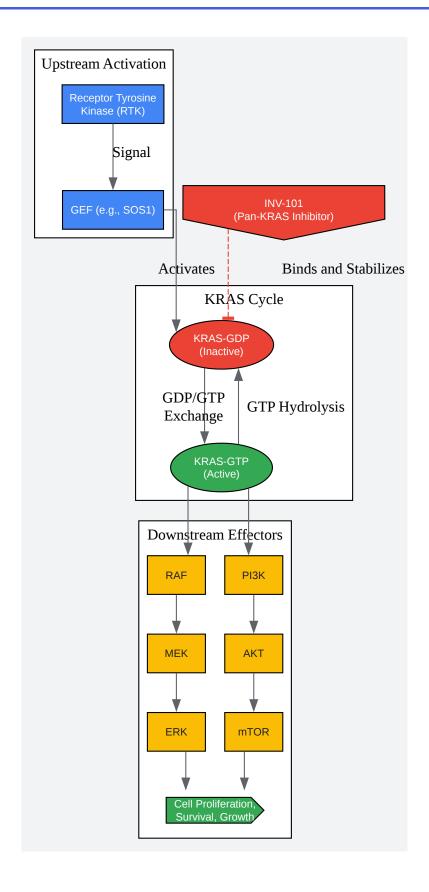
To address this unmet need, a new generation of pan-KRAS inhibitors is emerging. These inhibitors are designed to target multiple KRAS mutations, offering the potential for broader clinical applicability.[5][6] INV-101 is a novel, orally bioavailable, non-covalent pan-KRAS inhibitor that binds to the inactive, GDP-bound state of KRAS. This mechanism of action allows it to inhibit both wild-type and various mutant forms of KRAS, while sparing other RAS isoforms like HRAS and NRAS, which is anticipated to be crucial for tolerability in patients.[7]



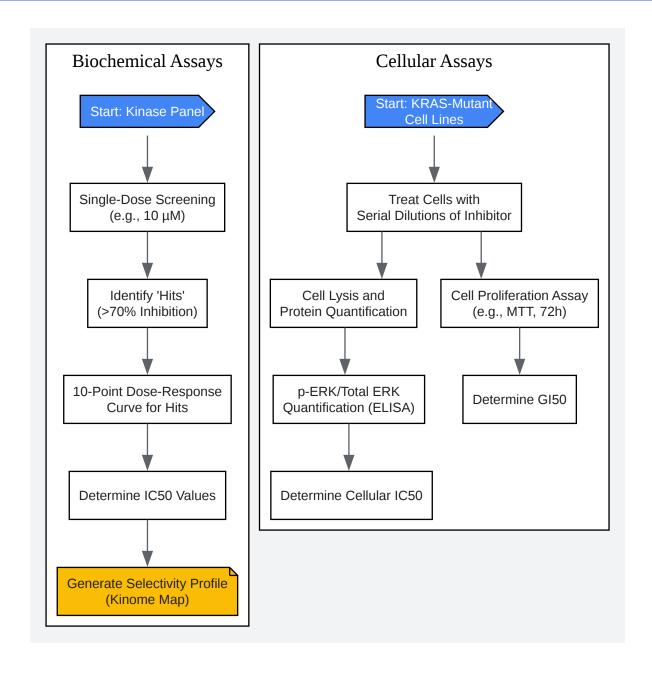
Mechanism of Action

INV-101 functions by disrupting the interaction between KRAS and guanine nucleotide exchange factors (GEFs), such as SOS1.[8] By binding to the inactive state of KRAS, it prevents the exchange of GDP for GTP, thereby locking KRAS in its "off" state.[7][9] This prevents the activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, leading to the suppression of cancer cell growth and proliferation.[10][11][12]









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References



- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revolution sets sights on Phase III trial for pan-RAS inhibitor Clinical Trials Arena [clinicaltrialsarena.com]
- 3. letswinpc.org [letswinpc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of Novel pan-KRAS Inhibitors via Structure-Based Drug Design, Scaffold Hopping, and Biological Evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy [mdpi.com]
- 11. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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